Improved Purity Specification Compared to 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
The target compound is commercially available with a higher minimum purity specification (≥98%) compared to its closest reactive analog, 4-chloro-6-phenylthieno[2,3-d]pyrimidine (CAS 35970-79-7), which is typically offered at 95% purity . This difference is critical for applications in medicinal chemistry where trace impurities from an unreacted chloro precursor can lead to off-target effects in biological assays or complicate downstream synthesis and purification .
| Evidence Dimension | Minimum Assayed Purity |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 4-Chloro-6-phenylthieno[2,3-d]pyrimidine: 95% |
| Quantified Difference | +3% absolute purity |
| Conditions | Commercial vendor specification (HPLC/GC) |
Why This Matters
Higher starting material purity reduces the risk of side reactions, simplifies purification, and ensures more reproducible biological data, directly impacting research efficiency and data integrity.
